molecular formula C19H19N3O3S B2554153 N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide CAS No. 302552-64-3

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2554153
CAS No.: 302552-64-3
M. Wt: 369.44
InChI Key: CQPNXIHYLVYZLV-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a quinoline core, a morpholine ring, and a sulfonamide group, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid with an oxidizing agent such as nitrobenzene.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting 4-chloroaniline with morpholine in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the sulfonation of the quinoline core

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline-8-sulfonic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:

    Quinoline-8-sulfonamide: Similar structure but lacks the morpholine ring.

    N-(4-aminophenyl)quinoline-8-sulfonamide: Similar structure but has an amino group instead of a morpholine ring.

    N-(4-(piperidin-1-yl)phenyl)quinoline-8-sulfonamide: Similar structure but has a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,18-5-1-3-15-4-2-10-20-19(15)18)21-16-6-8-17(9-7-16)22-11-13-25-14-12-22/h1-10,21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNXIHYLVYZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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